molecular formula C6H11O9P B052480 D-Glucono-1,5-lactone 6-phosphate CAS No. 2641-81-8

D-Glucono-1,5-lactone 6-phosphate

Cat. No.: B052480
CAS No.: 2641-81-8
M. Wt: 258.12 g/mol
InChI Key: IJOJIVNDFQSGAB-UHFFFAOYSA-N
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Description

D-Glucono-1,5-lactone 6-phosphate: is an intermediate compound in the pentose phosphate pathway, a crucial metabolic pathway that generates NADPH and pentoses. This compound is produced from glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase and is subsequently converted to 6-phosphogluconic acid by 6-phosphogluconolactonase .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucono-1,5-lactone 6-phosphate is synthesized enzymatically in biological systems. The primary synthetic route involves the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overexpress glucose-6-phosphate dehydrogenase, facilitating the efficient conversion of glucose-6-phosphate to this compound .

Chemical Reactions Analysis

Types of Reactions: D-Glucono-1,5-lactone 6-phosphate primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of this compound, catalyzed by 6-phosphogluconolactonase, results in the formation of 6-phosphogluconic acid .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-Glucono-1,5-lactone 6-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. The enzyme glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate to this compound, producing NADPH in the process. NADPH is essential for reductive biosynthesis and maintaining the cellular redox state . The compound is then hydrolyzed by 6-phosphogluconolactonase to form 6-phosphogluconic acid, which continues through the pentose phosphate pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

(3,4,5-trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOJIVNDFQSGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863004
Record name (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2641-81-8
Record name (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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